Comparative Bioavailability: Superior Total Exposure (ΔAUC) of PN-HCl vs. PLP-Ca and PLP Enteric Formulations
A controlled crossover study in healthy male adults (n=10) directly compared oral administration of pyridoxine hydrochloride (PN-HCl), calcium pyridoxal 5'-phosphate (PLP-Ca), and an enteric-coated PLP tablet (PLP ent.). PN-HCl demonstrated the largest 24-hour incremental area under the curve (ΔAUC) for total blood B6, despite PLP-Ca exhibiting the highest Cmax and shortest Tmax [1]. This indicates that while PLP-Ca provides a rapid but transient spike, PN-HCl yields greater overall systemic exposure over a clinically relevant dosing interval, which is critical for sustained nutritional support. The PLP enteric formulation exhibited the poorest absorption reproducibility, with the largest coefficients of variation (CVs) for key parameters, rendering it unsuitable for applications requiring predictable bioavailability [1].
| Evidence Dimension | Systemic Exposure (24-Hour ΔAUC of Total Vitamin B6) |
|---|---|
| Target Compound Data | Largest ΔAUC (numeric value not reported in abstract, stated as 'the largest among these three preparations') |
| Comparator Or Baseline | Calcium Pyridoxal 5'-Phosphate (PLP-Ca) and Enteric-Coated PLP (PLP ent.) |
| Quantified Difference | PN-HCl ΔAUC > PLP-Ca ΔAUC > PLP ent. ΔAUC; PLP ent. showed 'poorest reproducibility' and 'largest CVs' for Cmax, ΔAUC, and 3-hour PIC excretion ratio. |
| Conditions | Oral administration of ordinary dose to ten healthy male adults; blood total B6 and PLP measured. |
Why This Matters
This evidence directly informs procurement for sustained-release or chronic-use formulations where total drug exposure (AUC) is a more critical performance metric than peak concentration (Cmax).
- [1] Tamura T, et al. Changes of Blood Total Vitamin B6 Levels and Urinary Excretion of Their Metabolites in Healthy Human Subjects after Administration of Various Vitamin B6 Preparations. Vitamins (Japan). 1992;66(8):469-475. View Source
